Sessilifoline A

RNase L Antiviral Natural Products

Sessilifoline A (≥98% HPLC) is the definitive chemotype for RNase L pathway investigation and Stemona sessilifolia authentication. This tetracyclic alkaloid provides unmatched molecular precision, eliminating the variability of generic extracts. Essential for reproducible antiviral research, AChE inhibitor SAR studies, and herbal QC. Ensure experimental validity with the exact, well-characterized compound. This is a critical research tool, not a commodity.

Molecular Formula C22H31NO5
Molecular Weight 389.5 g/mol
Cat. No. B12317693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSessilifoline A
Molecular FormulaC22H31NO5
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C
InChIInChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3
InChIKeyRRHMLMRBONYJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sessilifoline A for Research and Development: Baseline Identity, Purity, and Sourcing


Sessilifoline A is a tetracyclic Stemona alkaloid with the molecular formula C₂₂H₃₁NO₅ and a molecular weight of 389.49 g/mol, first isolated from the stems of Stemona sessilifolia (family Stemonaceae) alongside its structural analog Sessilifoline B [1]. It belongs to the structurally diverse Stemona alkaloid class, which is characterized by a pyrrolo[1,2-a]azepine nucleus . Commercially, Sessilifoline A is available as a reference standard, typically at ≥98% purity (HPLC), and is supplied as a powder for analytical and biological research applications [2]. Its isolation from a well-defined botanical source (S. sessilifolia) provides a consistent and traceable supply chain for procurement, distinguishing it from less well-characterized or synthetic alkaloid alternatives.

Sessilifoline A Procurement: Why Generic Stemona Alkaloids Are Not Interchangeable


The Stemona genus produces a vast array of structurally distinct alkaloids, with over 60 unique compounds identified across different species . Even within the same plant species (S. sessilifolia), the alkaloid profile can vary significantly, encompassing diverse core skeletons such as stenine, stemoamide, and tuberostemonine types [1]. Substituting Sessilifoline A with a generic 'Stemona extract' or a different isolated alkaloid like tuberstemonine or sessilifoliamide A introduces substantial and unquantified chemical and pharmacological heterogeneity. This variability makes it impossible to replicate specific biological activities or analytical protocols that rely on the unique molecular structure and established properties of Sessilifoline A. For instance, a standard Stemona extract will contain a complex mixture where Sessilifoline A is only a minor component, leading to inconsistent results in assays that depend on a pure, single entity [2]. The procurement of the exact, characterized compound is therefore essential for scientific reproducibility and for the valid interpretation of experimental data.

Sessilifoline A Quantitative Evidence: Head-to-Head and Cross-Study Comparators


Sessilifoline A vs. Sessilifoline B: Comparative RNase L Activation (Cross-Study Comparable)

Sessilifoline A exhibits potent activation of the antiviral enzyme RNase L, with an IC₅₀ value of 2.30 nM in a mouse L cell extract assay [1]. This is a key functional assay for compounds that modulate the innate immune response. In contrast, Sessilifoline B, a closely related analog isolated from the same plant source, has not been reported to exhibit any RNase L activation activity in the literature. This functional divergence highlights that even minor structural modifications between these co-occurring alkaloids can result in a complete loss or gain of a specific, high-potency biological activity. The direct head-to-head comparison is not available from a single study but can be inferred from the distinct activity profiles reported across independent publications.

RNase L Antiviral Natural Products

Sessilifoline A vs. Sessilifoline B: Comparative AChE Inhibitory Activity (Class-Level Inference)

The acetylcholinesterase (AChE) inhibitory activity is a well-studied property of many Stemona alkaloids. While a precise IC₅₀ value for Sessilifoline A has not been published, its close structural analog Sessilifoline B demonstrates potential AChE inhibitory activity [1]. In contrast, several other Stemona alkaloids from the same species, such as sessilistemonamines A and B, show only moderate activity (IC₅₀ = 68.8 ± 9.5 µM and 17.1 ± 2.5 µM, respectively) [2]. Furthermore, more potent AChE inhibitors from S. sessilifolia, such as stenine B (IC₅₀ = 2.1 ± 0.2 µM), have been identified [3]. This class-level comparison suggests that the specific structural features of the Sessilifoline-type alkaloids confer a distinct AChE inhibition profile compared to other structural classes from the same source. Therefore, for researchers screening Stemona alkaloids for AChE inhibition, Sessilifoline A and B represent a unique and under-explored chemotype distinct from the more thoroughly characterized stenine and stemoninine types.

Acetylcholinesterase Alzheimer's Disease Neuropharmacology

Sessilifoline A vs. Tuberstemonine: Divergent Primary Activity Profiles (Cross-Study Comparable)

Sessilifoline A has a documented primary activity as an RNase L activator (IC₅₀ = 2.30 nM) [1]. In stark contrast, the co-occurring Stemona alkaloid tuberstemonine is characterized as an antimalarial agent that specifically targets Plasmodium falciparum ferredoxin-NADP⁺ reductase (pfFNR) [2]. This represents a fundamental difference in their primary biological targets and mechanisms of action. While Sessilifoline A modulates a host innate immune pathway, tuberstemonine acts directly on a parasite-specific enzyme. This divergence is not just in potency but in the entire therapeutic area of relevance. Consequently, a researcher aiming to study the innate immune response or antiviral pathways would find tuberstemonine to be an irrelevant and non-functional comparator.

Antimalarial Antiviral Target Identification

Validated Research and Industrial Applications for Sessilifoline A


Antiviral Drug Discovery: Targeting the Host RNase L Pathway

Sessilifoline A serves as a potent and specific chemical probe for investigating the antiviral activity of the RNase L pathway, a key component of the innate immune response. Its demonstrated IC₅₀ of 2.30 nM in a cell-free system [1] makes it a highly effective tool for dissecting the role of this pathway in viral infection models. Researchers can use Sessilifoline A to validate target engagement in mechanistic studies and as a positive control in high-throughput screening campaigns aimed at discovering novel RNase L modulators. Its activity in this specific pathway distinguishes it from other Stemona alkaloids and positions it as a unique reagent in the antiviral arsenal.

Alkaloid Chemotype Screening for Neurological Disorders

For laboratories engaged in discovering new acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, Sessilifoline A represents a valuable, under-explored chemotype. While its own AChE inhibitory potential remains to be fully quantified, its structural analog Sessilifoline B has demonstrated activity [2], and the compound is part of a class that shows significant divergence from other Stemona scaffolds like stenine (IC₅₀ = 2.1 µM for stenine B) [3]. Procuring Sessilifoline A allows for the generation of novel structure-activity relationship (SAR) data on a unique scaffold, potentially circumventing existing intellectual property surrounding more common AChE inhibitor scaffolds.

Botanical Reference Standard for Quality Control of Stemona sessilifolia Extracts

In the quality control (QC) and authentication of herbal products derived from Stemona sessilifolia, Sessilifoline A serves as a critical analytical reference standard. Its well-defined structure and isolation from the specific plant part (stems) [4] allow for its use as a chemotaxonomic marker. Using HPLC or LC-MS methods, the presence and relative abundance of Sessilifoline A can be used to verify the botanical identity of raw materials and ensure batch-to-batch consistency in herbal preparations. This application is crucial for manufacturers of dietary supplements or traditional medicines seeking to meet regulatory standards for product quality and authenticity.

Core Skeleton for Semisynthetic Derivatization

The unique tetracyclic core of Sessilifoline A, featuring a pyrrolo[1,2-a]azepine nucleus , provides a versatile starting point for medicinal chemistry and semisynthetic derivatization programs. The molecule contains several functional groups (e.g., lactone, ether linkages) that can be selectively modified to generate a focused library of novel analogs. This approach allows researchers to explore the structure-activity relationships around this specific scaffold, potentially improving upon its intrinsic properties (e.g., solubility, metabolic stability) or introducing new biological activities, thereby generating proprietary new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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